Isochroman-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

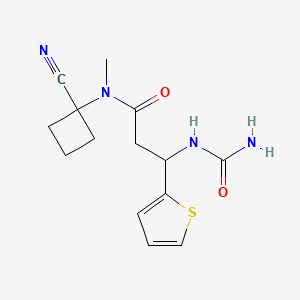

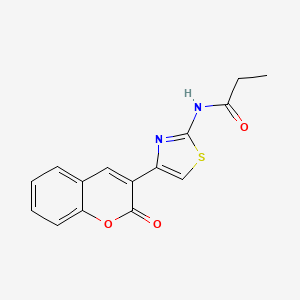

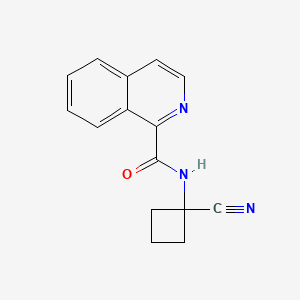

Isochroman-4-carbaldehyde is a chemical compound with the molecular formula C10H10O2 and a molecular weight of 162.19 . It is used as an intermediate in the preparation of Spiro Azole compounds, which are inhibitors of beta-secretase for treating β secretase-mediated disorders .

Synthesis Analysis

The synthesis of this compound and related compounds has been the subject of several studies. The oxa-Pictet–Spengler reaction is a common method used to construct the isochroman motif . This reaction typically starts from an epoxide, rather than an aldehyde, and can be facilitated by the use of hexafluoroisopropanol (HFIP) as a solvent . Other methods include the use of donor/donor carbenes and Rh2 (R-PTAD)4 as a catalyst .Molecular Structure Analysis

The molecular structure of this compound consists of a ten-membered carbon ring with two oxygen atoms . The molecular formula is C10H10O2 and the monoisotopic mass is 148.052429 Da .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in the oxa-Pictet–Spengler reaction to construct the isochroman motif . Additionally, it can react with Grignard reagents or amides to form corresponding isochroman derivatives .Aplicaciones Científicas De Investigación

Conformational Analysis and Tautomerisation

Isochroman derivatives, such as (Z)-4-(hydroxymethylene) isochroman-1,3-dione, exhibit a complex conformational landscape and tautomerisation behaviors. These properties are crucial for understanding the stability and reactivity of these compounds in different states. Through DFT and ab-initio calculations, researchers have been able to characterize the tautomerisation reactions and the conformers' stability, which is significant for designing new molecules with desired properties (G. Dey & A. Chakraborty, 2021).

Building Blocks in Stereocontrolled Synthesis

4-Oxoazetidine-2-carbaldehydes, which share structural features with isochroman derivatives, are used as valuable building blocks in stereocontrolled synthesis. Their bifunctional nature allows for the preparation of substances of biological interest, including α-amino acids, β-amino acids, and complex natural products, showcasing their versatility in synthetic applications (B. Alcaide & P. Almendros, 2002).

Environmental Chemistry and Sensor Development

Research on chromone-derived Schiff-base sensors for metal ions highlights the application of isochroman derivatives in environmental chemistry. These sensors offer high selectivity and sensitivity for detecting metal ions like Al(III), which is crucial for environmental monitoring and the development of new analytical methods (Li-mei Liu & Zheng-yin Yang, 2018).

Analgesic Activity and Medicinal Chemistry

Studies on octahydro-2H-chromen-4-ol, synthesized from reactions involving isochroman derivatives, demonstrate significant analgesic activity. This area of research is crucial for the development of new therapeutic agents and highlights the medicinal chemistry applications of isochroman derivatives (A. Sidorenko et al., 2018).

Photocatalytic Applications

The use of furan-2-carbaldehydes, which are structurally related to isochroman derivatives, in the synthesis of quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage, represents an innovative approach in green chemistry. This application underscores the role of isochroman derivatives in developing environmentally friendly synthetic methods (Wenjia Yu et al., 2018).

Mecanismo De Acción

Mode of Action

The mode of action of Isochroman-4-carbaldehyde involves its interaction with its targets, leading to various biochemical changes. The compound is synthesized through a process involving the oxa-Pictet–Spengler reaction . This reaction is a key step in the construction of the isochroman motif, a structure found in many biologically active compounds

Biochemical Pathways

This compound is involved in various biochemical pathways. The compound is synthesized through a variant of the oxa-Pictet–Spengler reaction, which starts from an epoxide rather than an aldehyde . This reaction expands the scope and rate of the reaction, facilitating the initial Meinwald rearrangement

Result of Action

Given its complex structure and the processes involved in its synthesis, it is likely that the compound has multiple effects at the molecular and cellular levels

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present . Understanding these influences is crucial for optimizing the use of this compound in biological and medical applications.

Safety and Hazards

Isochroman-4-carbaldehyde is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment should be worn when handling this chemical .

Direcciones Futuras

Propiedades

IUPAC Name |

3,4-dihydro-1H-isochromene-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRNTDGHFKCLDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1212021-95-8 |

Source

|

| Record name | 3,4-dihydro-1H-2-benzopyran-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2934784.png)

![4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2934790.png)

![N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide](/img/structure/B2934791.png)

![1-(4-bromophenyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2934799.png)

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2934800.png)

![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)